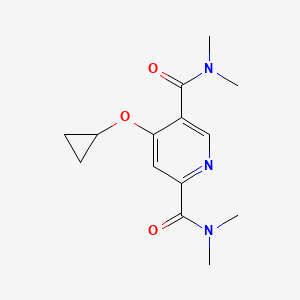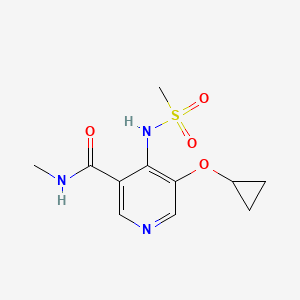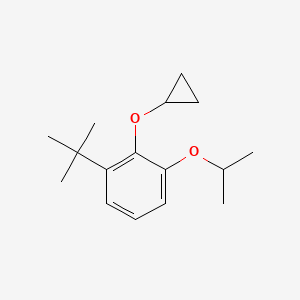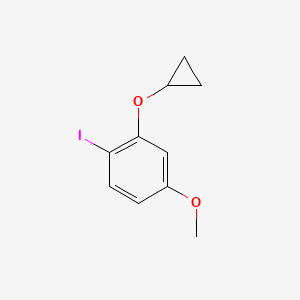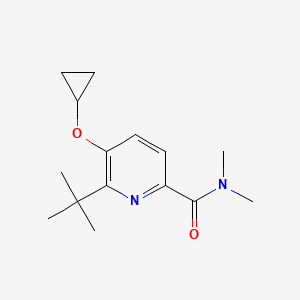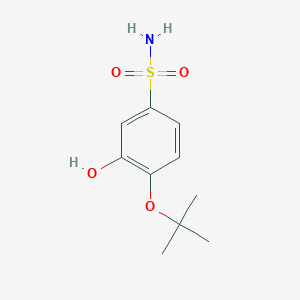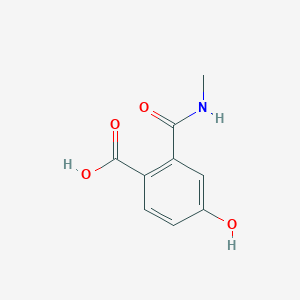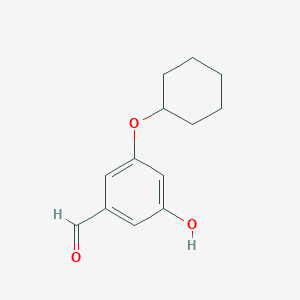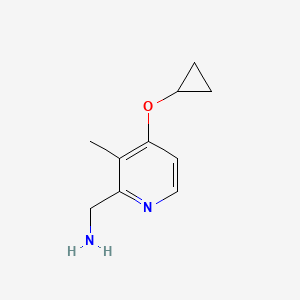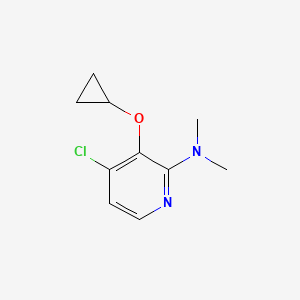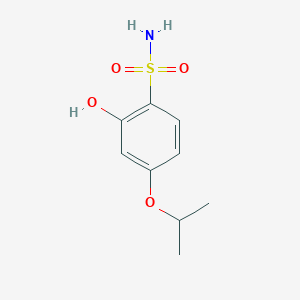
2-Hydroxy-4-isopropoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C9H13NO4S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxy group at the second position and an isopropoxy group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-isopropoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzenesulfonamide and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the substitution reaction. The reaction mixture is heated to an optimal temperature to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Applications De Recherche Scientifique
2-Hydroxy-4-isopropoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activity.
Industry: It is utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzenesulfonamide: Similar in structure but with a methoxy group instead of an isopropoxy group.
2-Hydroxy-4-methylbenzenesulfonamide: Contains a methyl group instead of an isopropoxy group.
Uniqueness
2-Hydroxy-4-isopropoxybenzenesulfonamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H13NO4S |
|---|---|
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2-hydroxy-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-6(2)14-7-3-4-9(8(11)5-7)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |
Clé InChI |
FJSLSQXAEJEKMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



